molecular formula C19H22N6O2 B10987207 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one

3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B10987207
M. Wt: 366.4 g/mol
InChI Key: PJTLAINBNHMJSO-UHFFFAOYSA-N
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Description

    3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one: , is a synthetic organic compound.

  • Its chemical formula is C₂₄H₂₈N₆O₂ .
  • The compound features a triazolopyridazine ring fused with a piperazine moiety, along with a methoxy group.
  • MTDP exhibits potential pharmacological properties, making it an interesting subject for research.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Medicinal Chemistry:

      Anticancer Research:

      Other Fields:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Unique Features:

      Similar Compounds:

    : https://pubchem.ncbi.nlm.nih.gov/compound/3-6-Methoxy-1-2-4-triazolo-4-3-b-pyridazin-3-yl-1-4-phenylpiperazin-1-yl-propan-1-one : https://www.sciencedirect.com/science/article/pii/S002235491730070X : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473656/ : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473656/ : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473656/

    Biological Activity

    The compound 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a novel derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

    Chemical Structure and Properties

    The compound is characterized by a complex molecular structure that includes a triazolo-pyridazine moiety and a phenylpiperazine group. Its chemical formula is C19H22N4O2C_{19}H_{22}N_{4}O_{2}, with a molecular weight of approximately 342.41 g/mol. The structural representation can be summarized as follows:

    IUPAC Name 3(6methoxy[1,2,4]triazolo[4,3b]pyridazin3yl)1(4phenylpiperazin1yl)propan1one\text{IUPAC Name }3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one

    Research indicates that the compound exhibits significant inhibitory activity against various biological targets. Notably, it has been studied for its effects on the c-Met kinase , an important target in cancer therapy. In vitro studies have shown that this compound can inhibit c-Met kinase with an IC50 value of approximately 0.090μM0.090\mu M, comparable to known inhibitors like Foretinib .

    Cytotoxicity Studies

    The cytotoxic effects of the compound have been evaluated against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results from these studies are summarized in the table below:

    Cell LineIC50 Value (μM\mu M)Observations
    A5491.06 ± 0.16Significant cytotoxicity observed
    MCF-71.23 ± 0.18Moderate cytotoxicity
    HeLa2.73 ± 0.33Lower sensitivity compared to A549

    These findings suggest that the compound has potent anti-cancer properties, particularly against lung cancer cells .

    In Vivo Studies

    In vivo studies have further supported the efficacy of the compound. Animal models demonstrated that treatment with the compound led to reduced tumor growth and improved survival rates in mice bearing xenograft tumors derived from A549 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

    Case Studies

    Several case studies have highlighted the potential therapeutic applications of this compound:

    • Case Study on Lung Cancer : A study involving A549 xenografts showed that administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
    • Case Study on Breast Cancer : MCF-7 cell line studies indicated that the compound could enhance the effects of standard chemotherapy agents, suggesting a synergistic effect .

    Safety Profile

    Preliminary toxicological assessments reveal that the compound exhibits a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal models at concentrations up to 750 mg/kg over four weeks .

    Q & A

    Q. What are the key synthetic steps and challenges in preparing 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one?

    Basic Synthesis
    The synthesis involves multi-step routes:

    • Triazolopyridazine Core Formation : Cyclization of precursor hydrazines with carbonyl compounds under reflux in solvents like ethanol or toluene .
    • Piperazine Coupling : Nucleophilic substitution or amide bond formation between the triazolopyridazine intermediate and 4-phenylpiperazine, often requiring catalysts like Pd/C or CuI .
    • Methoxy Group Introduction : Alkylation or methoxylation at the pyridazin-6-position using methylating agents (e.g., CH₃I) in DMF .
      Key Challenges :
    • Low yields due to steric hindrance at the piperazine coupling step.
    • Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .

    Q. How can reaction conditions be optimized for improved yield and purity during synthesis?

    Advanced Synthesis Optimization
    Methodological approaches include:

    • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps .
    • Catalyst Selection : Pd/C for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions, with temperature control (60–100°C) .
    • In-Process Monitoring : TLC or HPLC to track reaction progress and minimize side products .
    • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .

    Q. What methodologies are recommended for structural characterization of this compound?

    Advanced Structural Analysis

    • NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and piperazine protons (δ 2.5–3.5 ppm) .
    • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
    • X-Ray Crystallography : Resolve spatial arrangement of the triazolopyridazine core and piperazine moiety .
    • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

    Q. How can researchers assess the compound’s biological activity in vitro?

    Advanced Biological Screening

    • Enzyme Inhibition Assays : Test affinity for kinases or GPCRs (e.g., cAMP accumulation assays for serotonin receptors) .
    • Cell-Based Assays : Cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7) and selectivity indices .
    • Molecular Docking : Use 14-α-demethylase (PDB: 3LD6) or 5-HT receptors to predict binding modes .

    Q. How should researchers resolve contradictions in biological activity data across studies?

    Data Contradiction Analysis

    • Orthogonal Assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .
    • Dose-Response Curves : Ensure EC₅₀/IC₅₀ values are consistent across replicates (n ≥ 3) .
    • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to rule off-target effects .

    Q. What computational tools are critical for rational design of derivatives?

    Advanced Computational Methods

    • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) .
    • QSAR Modeling : Use descriptors like logP and topological polar surface area (TPSA) to predict absorption .
    • Free Energy Perturbation (FEP) : Optimize substituents on the triazolopyridazine core for improved affinity .

    Q. How to evaluate the compound’s stability under physiological conditions?

    Advanced Stability Studies

    • Forced Degradation : Expose to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC analysis .
    • Plasma Stability : Incubate in human plasma (37°C, 24h) and quantify intact compound via LC-MS/MS .
    • Photostability : Monitor degradation under UV light (ICH Q1B guidelines) .

    Q. How to conduct structure-activity relationship (SAR) studies for this compound?

    Advanced SAR Analysis

    • Analog Synthesis : Modify methoxy group (e.g., replace with Cl or CF₃) and piperazine substituents (e.g., 4-fluorophenyl) .
    • Bioassay Profiling : Test analogs against panels of 50+ kinases or GPCRs to identify selectivity trends .
    • 3D Pharmacophore Modeling : Map essential hydrogen bond acceptors (triazole N) and hydrophobic regions (phenylpiperazine) .

    Q. What pharmacokinetic (PK) and pharmacodynamic (PD) studies are recommended?

    Advanced PK/PD Design

    • ADME Profiling :
      • Solubility : Shake-flask method in PBS (pH 7.4) .
      • Permeability : Caco-2 monolayer assay (Papp >1 ×10⁻⁶ cm/s) .
    • In Vivo PK : Administer IV/PO in rodents, measure t₁/₂ and bioavailability via LC-MS/MS .
    • PD Markers : Monitor downstream targets (e.g., p-ERK for kinase inhibitors) in tumor xenografts .

    Properties

    Molecular Formula

    C19H22N6O2

    Molecular Weight

    366.4 g/mol

    IUPAC Name

    3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one

    InChI

    InChI=1S/C19H22N6O2/c1-27-18-9-7-16-20-21-17(25(16)22-18)8-10-19(26)24-13-11-23(12-14-24)15-5-3-2-4-6-15/h2-7,9H,8,10-14H2,1H3

    InChI Key

    PJTLAINBNHMJSO-UHFFFAOYSA-N

    Canonical SMILES

    COC1=NN2C(=NN=C2CCC(=O)N3CCN(CC3)C4=CC=CC=C4)C=C1

    Origin of Product

    United States

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